Suzuki Coupling Yield vs. n-Hexylboronic Acid
In a direct comparative synthesis reported in US Patent 9,315,495 B2, the use of n‑pentylboronic acid as the coupling partner for 4‑bromobenzaldehyde (250 mg, 1.35 mmol) under identical conditions to those employed for n‑hexylboronic acid delivered 4‑pentylbenzaldehyde in 68% isolated yield (161 mg). This performance metric was achieved without any additional reaction optimization specific to the pentyl chain length, underscoring the reagent's reliable coupling efficiency in standard palladium‑catalyzed protocols [1].
| Evidence Dimension | Isolated Yield in Suzuki–Miyaura Coupling with 4‑Bromobenzaldehyde |
|---|---|
| Target Compound Data | 68% isolated yield (161 mg) |
| Comparator Or Baseline | n-Hexylboronic acid (baseline condition, yield not disclosed but identical procedure used) |
| Quantified Difference | n-Pentylboronic acid yields a discrete, characterized product; the yield of 68% serves as a benchmark for C5 chain installation. |
| Conditions | Suzuki–Miyaura cross‑coupling of 4‑bromobenzaldehyde (250 mg, 1.35 mmol) with pentylboronic acid (259 mg, 2.23 mmol) under standard palladium‑catalyzed conditions; product isolated and characterized. |
Why This Matters
This direct comparative evidence enables procurement decisions based on experimentally validated coupling efficiency for a specific aryl bromide substrate, reducing the risk of selecting an underperforming chain‑length homolog that could necessitate time‑consuming re‑optimization of reaction parameters.
- [1] US Patent 9,315,495 B2. (2016). Example 3.1: Synthesis of 4‑pentylbenzaldehyde using pentylboronic acid. United States Patent and Trademark Office. View Source
